

In-Depth Technical Guide to the Physical Properties of Trityl Hydroperoxide

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Compound of Interest

Compound Name: *Trityl hydroperoxide*

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Introduction

Trityl hydroperoxide, also known as triphenylmethyl hydroperoxide, is an organic peroxide with the chemical formula $(C_6H_5)_3COOH$. It is a valuable reagent in organic synthesis, primarily utilized as a selective oxidizing agent. This guide provides a comprehensive overview of its core physical properties, offering detailed experimental protocols and structured data for laboratory and research applications. Due to its peroxidic nature, **Trityl hydroperoxide** should be handled with appropriate safety precautions as it can be hazardous under certain conditions.

General Properties

Trityl hydroperoxide is a colorless, crystalline solid.^[1] It is generally described as being soluble in organic solvents, while being insoluble in water.^{[1][2]} This compound is noted for being an unusually thermally robust hydroperoxide.^[3]

Quantitative Physical Properties

The physical properties of **Trityl hydroperoxide** are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions or sample purity.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₁₆ O ₂	[1][4][5]
Molecular Weight	276.33 g/mol	[4][5]
Melting Point	87.5–88.5 °C	[3]
Note: Some sources report "N/A"	[1]	
Boiling Point	452.6 °C at 760 mmHg	[1][5]
Density	1.167 g/cm ³	[1][5]
1.27 g/mL	[3]	
Flash Point	227.5 °C	[1][5]
Refractive Index	1.617	[1]
Vapor Pressure	5.55 x 10 ⁻⁹ mmHg at 25 °C	[1][5]

Solubility Profile

While specific quantitative solubility data is sparse in the literature, **Trityl hydroperoxide** is qualitatively described as being soluble in many common organic solvents and insoluble in water.[1][2]

General Solubility:

- Soluble in: Ethanol, diethyl ether, benzene, acetone, ethyl acetate, chloroform.[6][7][8][9]
- Insoluble in: Water, petroleum ether.[2][8]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Trityl hydroperoxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl groups and a distinct signal for the hydroperoxy proton (-OOH). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The hydroperoxy proton is a singlet and its chemical shift can be variable, often appearing downfield.[\[6\]](#)[\[10\]](#)
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the three phenyl rings and the quaternary carbon attached to the hydroperoxy group. The aromatic carbons typically resonate in the δ 120-140 ppm region, while the quaternary carbon would be expected at a different characteristic shift.[\[4\]](#)[\[6\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

The FTIR spectrum of **Trityl hydroperoxide** would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- O-H stretch (hydroperoxy): A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- C-H stretch (aromatic): Sharp peaks just above 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O stretch: In the $1000\text{-}1200\text{ cm}^{-1}$ range.[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **Trityl hydroperoxide** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroperoxy group and fragmentation of the triphenylmethyl cation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of **Trityl hydroperoxide**.

Melting Point Determination

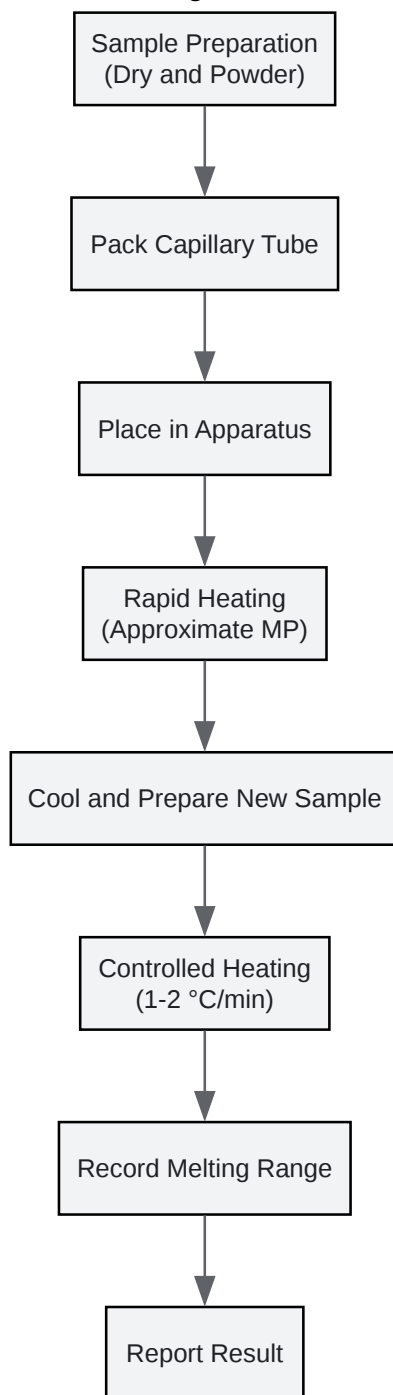
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Ensure the **Trityl hydroperoxide** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to get an approximate melting point.
- Once the approximate melting point is known, allow the apparatus to cool.
- Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range).
- The melting point is reported as this range.[\[16\]](#)

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid organic compound.

Spectroscopic Analysis

6.2.1. NMR Spectroscopy

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pipettes and vials

Procedure:

- Dissolve a small, accurately weighed amount of **Trityl hydroperoxide** in a suitable deuterated solvent in a vial.
- Transfer the solution to an NMR tube to the appropriate height.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).[\[10\]](#)[\[17\]](#)[\[18\]](#)

6.2.2. FTIR Spectroscopy

Apparatus:

- FTIR spectrometer
- Sample holder (e.g., KBr pellet press, ATR accessory)

- Potassium bromide (KBr), if making a pellet
- Spatula, mortar, and pestle

Procedure (KBr Pellet Method):

- Mix a small amount of **Trityl hydroperoxide** with dry KBr powder in a mortar.
- Grind the mixture to a fine, uniform powder.
- Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands.[\[11\]](#)[\[12\]](#)[\[19\]](#)

6.2.3. Mass Spectrometry

Apparatus:

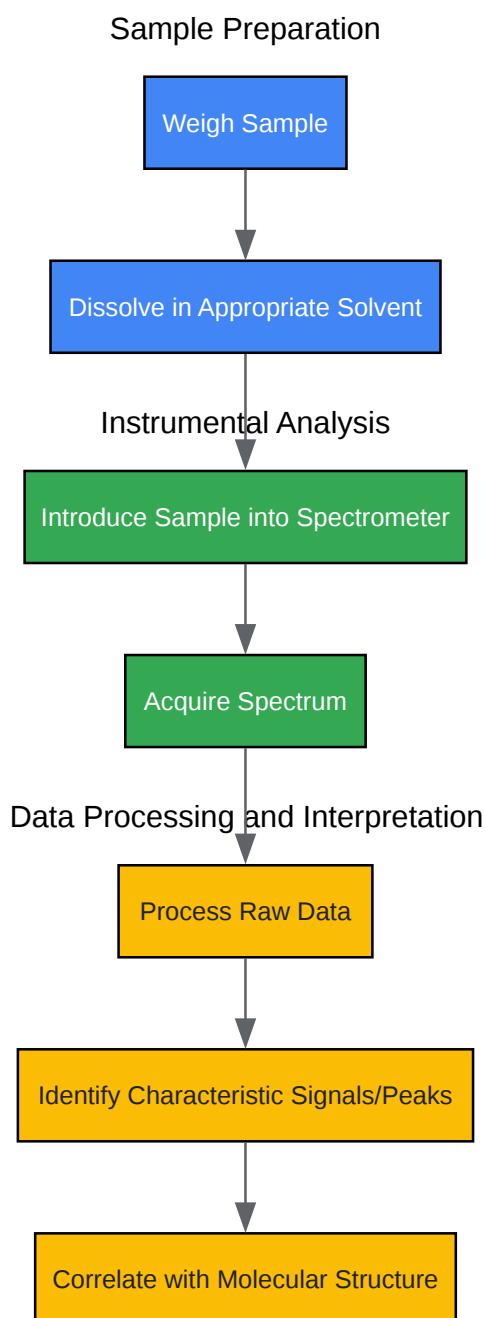
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)
- Syringe pump or direct infusion system
- Solvent for sample preparation

Procedure (Direct Infusion):

- Prepare a dilute solution of **Trityl hydroperoxide** in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.
- Acquire the mass spectrum in the appropriate mass range.

- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.[14][15]

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Stability and Safety Considerations

Trityl hydroperoxide is an organic peroxide and should be handled with care. Organic peroxides can be thermally unstable and may decompose, sometimes violently, upon heating or in the presence of contaminants.[2][20] It is recommended to store **Trityl hydroperoxide** in a cool, dry place away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.[2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).

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